molecular formula C13H12N2O B107531 3'-Aminobenzanilide CAS No. 16091-26-2

3'-Aminobenzanilide

Cat. No.: B107531
CAS No.: 16091-26-2
M. Wt: 212.25 g/mol
InChI Key: IRFCTHNJIWUUJZ-UHFFFAOYSA-N
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Description

3’-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is an organic compound with the molecular formula C13H12N2O. It is characterized by the presence of an amino group (-NH2) attached to the benzene ring, which is further connected to a benzamide moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 3’-Aminobenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group in 3’-Aminobenzanilide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Comparison with Similar Compounds

    Benzanilide: Similar in structure but lacks the amino group.

    3-Aminobenzamide: Contains an amino group but differs in the position of the benzamide moiety.

    4-Aminobenzanilide: Similar structure with the amino group in a different position.

Uniqueness: 3’-Aminobenzanilide is unique due to the specific position of the amino group, which influences its chemical reactivity and applications. The presence of the amino group at the 3’ position allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

N-(3-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCTHNJIWUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066009
Record name Benzamide, N-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16091-26-2
Record name N-(3-Aminophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16091-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-aminophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, N-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-aminobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary finding of the research paper regarding 3'-aminobenzanilide derivatives?

A1: The research primarily discovered that this compound derivatives, specifically the one derived from 2,6-dimethylaniline (compound 21 in the study), exhibit significant anticonvulsant activity. [] This compound demonstrated potent protection against seizures induced by maximal electroshock (MES) in mice, with an ED50 of 13.48 mg/kg and a protective index of 21.11. [] This activity profile is comparable to established anticonvulsant drugs like phenobarbital and phenytoin. []

Q2: How does the structure of 3'-aminobenzanilides relate to their anticonvulsant activity?

A2: The study explored a series of 2- and 3-aminobenzanilides with varying ring-alkylated aniline substituents. [] While the exact mechanism of action wasn't fully elucidated in this specific study, the authors suggest that the position and type of substituents on the aniline ring significantly influence the anticonvulsant potency. [] Compound 21, possessing a 2,6-dimethylaniline substituent at the 3' position, emerged as the most effective in the series, highlighting the importance of these structural features for anti-MES activity. [] Further research is needed to understand the precise relationship between specific structural modifications and their impact on anticonvulsant activity.

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